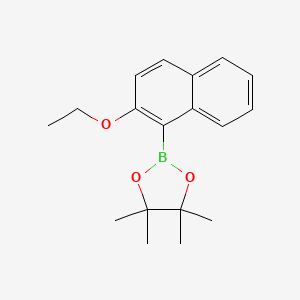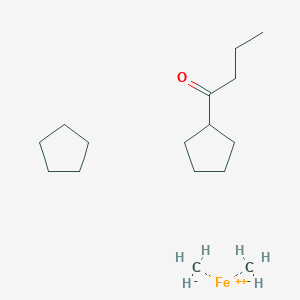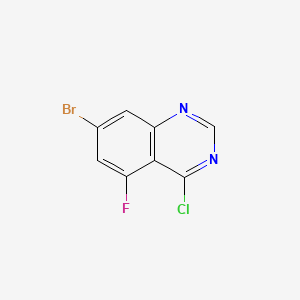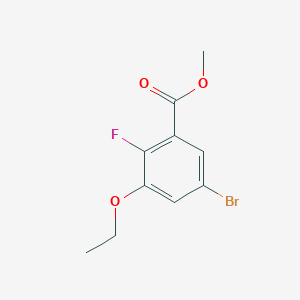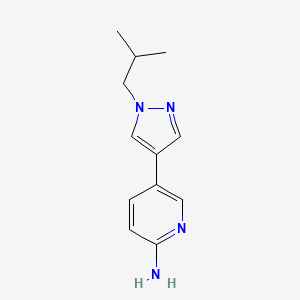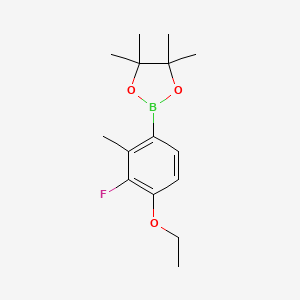
4-(Oxetan-3-YL)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxetan-3-YL)butanoic acid is a compound that features an oxetane ring, a four-membered cyclic ether, attached to a butanoic acid chain. This compound is of significant interest due to the unique properties imparted by the oxetane ring, which is known for its stability and reactivity in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-3-YL)butanoic acid typically involves the formation of the oxetane ring followed by its attachment to the butanoic acid chain. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
化学反応の分析
Types of Reactions: 4-(Oxetan-3-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .
科学的研究の応用
4-(Oxetan-3-YL)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties
作用機序
The mechanism by which 4-(Oxetan-3-YL)butanoic acid exerts its effects involves the reactivity of the oxetane ring. The ring strain in the oxetane makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, leading to different biological and chemical effects .
類似化合物との比較
Azetidine: A four-membered ring containing nitrogen instead of oxygen.
Tetrahydrofuran: A five-membered cyclic ether with similar reactivity.
Cyclobutane: A four-membered carbon ring with different chemical properties
Uniqueness: 4-(Oxetan-3-YL)butanoic acid is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. The oxetane ring’s ability to undergo ring-opening reactions makes it a versatile building block in synthetic chemistry .
特性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
4-(oxetan-3-yl)butanoic acid |
InChI |
InChI=1S/C7H12O3/c8-7(9)3-1-2-6-4-10-5-6/h6H,1-5H2,(H,8,9) |
InChIキー |
KKITZLXKFBPBOX-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


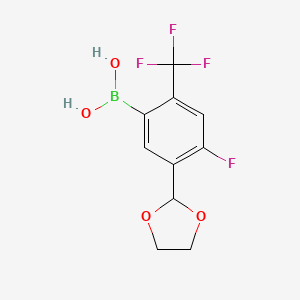

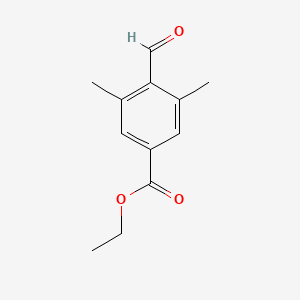


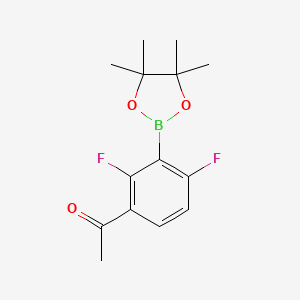
![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)
